[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine [3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 400757-07-5
VCID: VC21432270
InChI: InChI=1S/C13H17N3/c1-9-6-4-5-7-13(9)16-11(3)12(8-14)10(2)15-16/h4-7H,8,14H2,1-3H3
SMILES: CC1=CC=CC=C1N2C(=C(C(=N2)C)CN)C
Molecular Formula: C13H17N3
Molecular Weight: 215.29g/mol

[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine

CAS No.: 400757-07-5

Cat. No.: VC21432270

Molecular Formula: C13H17N3

Molecular Weight: 215.29g/mol

* For research use only. Not for human or veterinary use.

[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine - 400757-07-5

Specification

CAS No. 400757-07-5
Molecular Formula C13H17N3
Molecular Weight 215.29g/mol
IUPAC Name [3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]methanamine
Standard InChI InChI=1S/C13H17N3/c1-9-6-4-5-7-13(9)16-11(3)12(8-14)10(2)15-16/h4-7H,8,14H2,1-3H3
Standard InChI Key KLVWCBVJLFOUFB-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C(=C(C(=N2)C)CN)C
Canonical SMILES CC1=CC=CC=C1N2C(=C(C(=N2)C)CN)C

Introduction

Chemical Structure and Classification

Structural Composition

[3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine contains a pyrazole core substituted with methyl groups at the 3 and 5 positions, a 2-methylphenyl group at position 1, and a methanamine group at position 4. The compound belongs to the broader family of pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms .

The structural arrangement gives this molecule several distinctive features:

  • A pyrazole ring system with two nitrogen atoms in adjacent positions

  • Methyl substituents at positions 3 and 5 of the pyrazole ring

  • A 2-methylphenyl (o-tolyl) group at position 1

  • A methanamine (CH₂NH₂) functional group at position 4

This structure differs from the closely related compound {[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine, which has an additional methyl group on the amine portion .

Structural Relationship to Similar Compounds

The target compound shares structural similarities with several related molecules that provide context for understanding its properties. A closely related compound is {[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine (CID 45792235), which differs only by the presence of an additional methyl group on the amine functionality . Another similar compound is (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine (CID 4961800), which lacks the methyl group on the phenyl ring but contains a methylated amine .

The core 3,5-dimethylpyrazole structure serves as the foundation for these derivatives and has been well-studied in the literature . This core structure can be synthesized through the condensation of acetylacetone and hydrazine, yielding a white solid that dissolves well in polar organic solvents .

Physical and Chemical Properties

Predicted Physical Properties

Based on the structural analysis and comparison with similar compounds, the physical properties of [3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine can be predicted with reasonable accuracy. The compound is likely a solid at room temperature given the presence of aromatic rings and amine functionality.

The molecular weight would be approximately 215 g/mol, similar to that of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine which has a molecular weight of 215.29 g/mol . The presence of the amine group suggests potential for hydrogen bonding, which would influence solubility in polar solvents.

Chemical Reactivity

The chemical reactivity of [3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine is primarily determined by its functional groups:

Synthesis and Preparation

Comparable Synthetic Methods

The synthesis of structurally similar compounds such as (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine and 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine provides valuable insights into potential synthetic approaches . These compounds are typically prepared through multi-step processes involving:

  • Formation of the appropriately substituted pyrazole ring

  • Introduction of the required substituents at specific positions

  • Functionalization of side chains to introduce the amine group

Structure-Activity Relationships

Comparison with Related Structures

Table 1 compares the structural features of [3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine with similar compounds found in the search results:

CompoundCore StructurePosition 1Positions 3,5Position 4Molecular Weight
Target compoundPyrazole2-MethylphenylDimethylMethanamine~215 g/mol
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylaminePyrazolePhenylDimethylMethylmethanamine215.29 g/mol
{[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)aminePyrazole2-MethylphenylDimethylMethylmethanamine229.32 g/mol
2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanaminePyrazoleHDimethylN-methylethanamine153.22 g/mol

Analytical Characterization

Spectroscopic Properties

Based on the structural analysis and comparison with similar compounds, [3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine would likely exhibit the following spectroscopic characteristics:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals for the methyl groups attached to the pyrazole ring (typically around 2.0-2.5 ppm)

    • The methyl group on the phenyl ring would appear as a singlet (around 2.0-2.3 ppm)

    • The methylene group attached to the amine would show a signal around 3.5-4.0 ppm

    • The aromatic protons of the 2-methylphenyl group would appear in the 7.0-7.5 ppm range

    • The NH₂ protons would typically show a broad signal around 1.5-2.0 ppm

  • Infrared (IR) Spectroscopy:

    • N-H stretching bands for the primary amine (approximately 3300-3500 cm⁻¹)

    • C-H stretching bands for methyl and methylene groups (2800-3000 cm⁻¹)

    • C=N and C=C stretching bands for the pyrazole ring (1400-1600 cm⁻¹)

Identification Parameters

The compound can be characterized using the following identification parameters:

  • Molecular formula: C₁₃H₁₇N₃

  • InChI and SMILES notations (derived from the structure)

  • Mass spectral data would likely show a molecular ion peak corresponding to the molecular weight and fragmentation patterns characteristic of pyrazole derivatives with amine functionalities

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